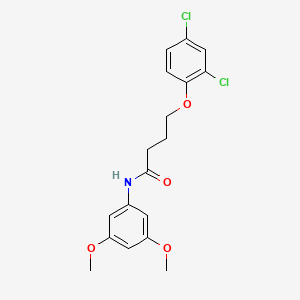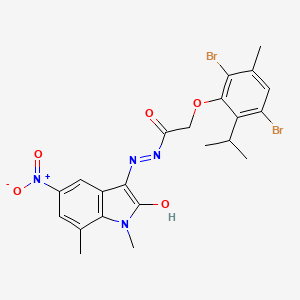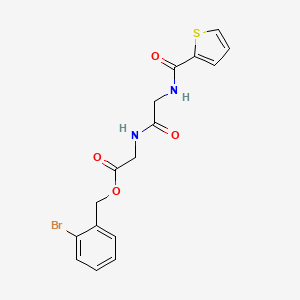![molecular formula C18H18INO3 B5234872 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. IBOPA is a derivative of 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid and is structurally similar to the non-steroidal anti-inflammatory drug, Ibuprofen.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been reported to exhibit antitumor activity and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is a relatively easy to synthesize compound and can be obtained in good yields. It is also stable under normal laboratory conditions, which makes it suitable for various experimental procedures. However, this compound is a relatively new compound, and its full range of biological activities and potential applications are yet to be fully understood.
Direcciones Futuras
There are several potential future directions for the research on 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid. One possible direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Another possible direction is the investigation of the antitumor activity of this compound and its potential use as an anticancer drug. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as biochemistry and drug discovery.
Métodos De Síntesis
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 2-iodoaniline with 4-methylbenzyl bromide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through hydrolysis and decarboxylation of the intermediate product.
Aplicaciones Científicas De Investigación
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. This compound has also been shown to exhibit antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO3/c1-12-6-8-13(9-7-12)10-14(11-17(21)22)18(23)20-16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLKFOYKFKRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)

![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)

![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)

![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)